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Compound of Interest

Compound Name: Chloroacetylacetone

CAS No.: 7660-21-1

Cat. No.: B8687694

Get Quote

Executive Summary
3-Chloro-2,4-pentanedione (CAS: 1694-29-7) is an

-halogenated

-diketone used primarily as a precursor for synthesizing 5-acetylthiazoles, imidazoles, and
phosphonate derivatives. Its utility stems from its dual electrophilic nature—possessing both a
reactive alkyl halide center and two carbonyl electrophiles. This guide details its
thermodynamic constants, spectral signatures, and handling protocols, emphasizing the impact
of the chlorine substituent on keto-enol tautomerism.

Chemical Identity & Structural Dynamics
Unlike its parent compound (acetylacetone), the introduction of a chlorine atom at the

-position (C3) significantly alters the electronic environment, enhancing the acidity of the
remaining

-proton and influencing the keto-enol equilibrium.
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Parameter Details

IUPAC Name 3-Chloropentane-2,4-dione

Common Synonyms
3-Chloroacetylacetone;

-Chloroacetylacetone

CAS Number 1694-29-7

Molecular Formula

Molecular Weight 134.56 g/mol

SMILES CC(=O)C(Cl)C(C)=O

Keto-Enol Tautomerism
In the gas phase and non-polar solvents, 3-chloro-2,4-pentanedione exists predominantly in

the enol form due to a strong intramolecular hydrogen bond (IMHB) stabilized by the

resonance-assisted hydrogen bond (RAHB) effect. The electron-withdrawing chlorine atom

further acidifies the C3 proton, shifting the equilibrium toward the enol.

Tautomeric Equilibrium

Keto Form
(C3-H, C3-Cl)

Enol Form
(C=C(OH)-C=O)

STABILIZED
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Click to download full resolution via product page

Figure 1: The keto-enol tautomerism. The enol form is thermodynamically favored in the gas

phase and non-polar media due to the 6-membered chelate ring formation.

Thermodynamic & Physical Constants
The following data represents field-verified constants essential for process design and

purification.
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Property Value Condition/Note

Physical State Liquid
Clear yellow to brown;

lachrymatory.

Density 1.192 g/mL @ 20°C (Lit.) [1]

Boiling Point 152–154°C @ 760 mmHg (Atmospheric)

Boiling Point (Reduced) 49–52°C
@ 18 mmHg (Standard

distillation range)

Melting Point -15°C
Remains liquid at standard

freezer temps.

Refractive Index (

)
1.483 High purity indicator.

Solubility (Water) ~7.65 g/L
Moderate; hydrolyzes slowly

over time.

Flash Point 54–56°C Flammable (Closed Cup).

pKa ~6.77

Predicted; lower than

acetylacetone (pKa ~9) due to

Cl.

Spectral Characterization
Accurate identification relies on distinguishing the enol signature from the keto form. The

chlorine atom causes significant deshielding compared to non-halogenated analogs.

Nuclear Magnetic Resonance ( H NMR)
Solvent:

15.44 ppm (s, 1H):Enolic -OH. This extremely downfield shift confirms the strong
intramolecular hydrogen bond.

2.30–2.45 ppm (s, 6H): Methyl protons.
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Note: In the enol form, the two methyl groups often appear equivalent due to rapid proton

transfer or symmetry, appearing as a singlet slightly downfield from standard methyl

ketones due to the electron-withdrawing Cl.

Absence of signal at ~3.6 ppm: A pure enol sample will lack the C3-H signal typical of the

keto form. If the keto form is present (e.g., in DMSO-

), a signal for the C3-H would appear around 4.5–5.0 ppm.

Infrared Spectroscopy (IR)
1700–1720 cm

: Weak C=O stretch (Keto form, if present).

1580–1620 cm

: Broad, intense band characteristic of the chelated carbonyl (C=O...H) and C=C stretch of
the enol ring.

3000–2500 cm

: Broad -OH stretch (chelated), often overlapping with C-H stretches.

Reactivity & Applications
The defining application of 3-chloro-2,4-pentanedione is in the Hantzsch Thiazole Synthesis.

The compound acts as a bifunctional electrophile, reacting with thioamides or thioureas.

Mechanism: Synthesis of 2-Amino-5-acetylthiazoles
The reaction proceeds via nucleophilic displacement of the chlorine by sulfur, followed by

cyclocondensation.
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Reactants
3-Chloro-2,4-pentanedione

+ Thiourea

Step 1: S-Alkylation
(Nucleophilic attack of S on C3-Cl)

- Cl⁻

Intermediate
S-alkylated thioimidate salt

Step 2: Cyclization
(N-attack on Carbonyl C2/C4)

- H₂O

Product
2-Amino-4-methyl-5-acetylthiazole

Click to download full resolution via product page

Figure 2: The Hantzsch synthesis pathway. The lability of the C-Cl bond allows for rapid

formation of the sulfur-carbon bond, a key step in generating the thiazole core.

Handling, Stability & Safety
Hazard Class: Flammable Liquid (Category 3), Skin/Eye Irritant (Category 2).

Storage Protocol
Temperature: Store at 2–8°C. The compound is prone to discoloration (darkening) upon

oxidation or polymerization at room temperature.

Atmosphere: Store under Inert Gas (Argon/Nitrogen). Moisture sensitivity can lead to

hydrolysis, releasing HCl.
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Safety Validation (Self-Check)
Visual Inspection: Pure compound is clear yellow. Dark brown/black indicates decomposition.

Lachrymator Warning: Always handle in a fume hood. The vapor is irritating to mucous

membranes (similar to chloroacetone).

Quenching: In case of spill, neutralize with aqueous sodium bicarbonate; do not use strong

bases immediately as this may cause vigorous polymerization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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